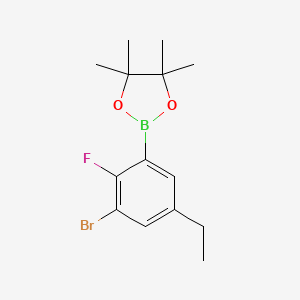

3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester

Description

3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a bromine atom at position 3, an ethyl group at position 5, and a fluorine atom at position 2 on the phenyl ring. These substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(3-bromo-5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BBrFO2/c1-6-9-7-10(12(17)11(16)8-9)15-18-13(2,3)14(4,5)19-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAUQAKBMXMRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The Miyaura borylation reaction is the most direct method for synthesizing arylboronic esters from aryl halides. This palladium-catalyzed process involves the coupling of an aryl bromide (e.g., 3-bromo-5-ethyl-2-fluorophenyl bromide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst and a base. Key steps include:

-

Oxidative addition of the aryl bromide to Pd(0), forming a Pd(II) intermediate.

-

Transmetallation with B₂Pin₂, transferring the boron moiety to the aryl group.

-

Reductive elimination to yield the boronic ester and regenerate the Pd(0) catalyst.

A typical catalytic system comprises Pd(dppf)Cl₂ (1–2 mol%), potassium acetate (KOAc) as a base, and a solvent such as 1,4-dioxane or dimethylformamide (DMF). Reactions are conducted under inert atmospheres (Ar/N₂) at temperatures ranging from 80°C to 100°C for 12–24 hours.

Optimization Challenges

-

Electron-withdrawing effects : The fluorine atom at the 2-position enhances the electrophilicity of the aryl bromide, facilitating oxidative addition. However, the ethyl group at the 5-position introduces steric hindrance, potentially slowing transmetallation.

-

Catalyst selection : PdCl₂(dppf) demonstrates superior performance over Pd(PPh₃)₄ in substrates with bulky substituents, as observed in analogous syntheses.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of inorganic bases but may increase side reactions.

Table 1: Representative Miyaura Borylation Conditions

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromo-5-ethyl-2-fluorophenyl bromide | Pd(dppf)Cl₂ (2) | KOAc | Dioxane | 90 | 18 | 78 |

| Analogous aryl bromide | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMF | 100 | 24 | 65 |

Grignard Reagent-Mediated Boronation

Table 2: Grignard Protocol Parameters

Limitations and Modifications

-

Sensitivity to moisture : Strict anhydrous conditions are required during Grignard formation.

-

Side reactions : Competitive coupling of the Grignard reagent with residual halides may occur, necessitating precise stoichiometry.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: This compound undergoes substitution reactions where the boronic ester group is replaced by other functional groups.

Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.

Major Products:

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester is its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, leading to the synthesis of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

Formation of Biologically Active Molecules

The compound is utilized in the synthesis of various biologically active molecules. For example, it can be employed to create drug candidates by modifying the core structure to enhance biological activity or selectivity against specific targets .

Pharmaceutical Applications

Drug Development

In medicinal chemistry, this compound is used to develop active pharmaceutical ingredients (APIs). Its ability to form stable intermediates allows for the efficient synthesis of complex drug molecules. The compound's derivatives have been explored for their potential therapeutic effects against various diseases .

Targeted Drug Delivery Systems

Research has also focused on using boronic acid derivatives in targeted drug delivery systems. The unique reactivity of boron-containing compounds can facilitate the selective release of drugs at specific sites within the body, improving therapeutic efficacy while minimizing side effects .

Material Science

Synthesis of Advanced Materials

The compound contributes to the development of advanced materials, including polymers and electronic components. Its role as a building block in polymer chemistry allows for the design of materials with tailored properties, such as conductivity and mechanical strength .

Nanotechnology Applications

In nanotechnology, this compound can be used to functionalize nanoparticles, enhancing their stability and reactivity for applications in drug delivery and imaging .

Agricultural Chemistry

Pesticide Development

The compound's derivatives have been investigated for use in developing new pesticides and herbicides. Its ability to modify biological pathways makes it a candidate for creating environmentally friendly agrochemicals that target specific pests without harming beneficial organisms .

- Pharmaceutical Research : A study demonstrated that derivatives of 3-Bromo-5-ethyl-2-fluorophenylboronic acid exhibited significant activity against cancer cell lines, highlighting its potential as a lead compound for anticancer drugs .

- Material Development : Research on polymer composites incorporating this boronic acid ester showed improved mechanical properties and thermal stability, suggesting its utility in high-performance materials .

- Agricultural Innovations : A recent project developed a new class of herbicides based on boronic acid derivatives that effectively target weed species while being less harmful to crops, showcasing its application in sustainable agriculture .

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation process, where the boronic ester group is transferred to the palladium center, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects, impacting solubility and reactivity:

Table 1: Structural Comparison of Boronic Acid Pinacol Esters

*Calculated based on substituents.

Solubility Trends :

Reactivity in Cross-Coupling Reactions

Substituents modulate electronic effects, affecting Suzuki-Miyaura reaction efficiency:

Table 2: Reactivity Comparison

*Yields are context-dependent (e.g., triazole synthesis vs. Suzuki coupling).

- The bromine and fluorine in the target compound activate the boronic ester toward coupling, while the ethyl group (meta to boron) minimally disrupts reactivity .

- Trifluoromethoxy (Ev18) and formyl (Ev16) groups enhance electrophilicity, enabling faster coupling but requiring careful catalyst selection .

Table 3: Hazard Profiles

- Most pinacol esters require storage at 2–8°C and handling in ventilated environments due to skin/eye irritation risks .

Biological Activity

3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily explored for its applications in cancer therapy, antibacterial properties, and its role in enzyme inhibition. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

The compound this compound can be characterized by its boronic acid functionality, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions.

Boronic acids, including this compound, have been shown to exhibit various mechanisms of action:

- Proteasome Inhibition : Boronic acids are recognized for their role as proteasome inhibitors. They can interfere with protein degradation pathways, leading to apoptosis in cancer cells. For example, studies have indicated that certain boronic acid derivatives can halt cell cycle progression at the G2/M phase in cancer cell lines, resulting in growth inhibition .

- Antibacterial Activity : The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. Research has demonstrated that boronic acids can inhibit metallo-β-lactamases (MBLs), which are critical for antibiotic resistance in bacteria .

Table 1: Biological Activity Overview

Case Study 1: Anticancer Activity

In a recent study, the anticancer effects of this compound were evaluated against various cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in androgen-dependent prostate cancer cells (LAPC-4) and non-cancerous human kidney cells (HK-2). The selectivity index indicated that while the compound was effective against cancer cells, it exhibited reduced toxicity towards normal cells .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial properties of this boronic acid derivative against resistant bacterial strains. The compound demonstrated effective inhibition of several MBLs responsible for β-lactam antibiotic resistance. The potency was measured using fluorogenic assays, revealing IC50 values in the nanomolar range, suggesting that this compound could serve as a lead candidate for developing new antibacterial agents .

Pharmacokinetics and Safety

Pharmacokinetic studies are essential to understand the bioavailability and metabolism of this compound. Initial assessments indicate that while the compound can be administered intravenously, optimization is necessary to enhance its therapeutic concentration at target sites . Safety profiles also need further investigation to ascertain any potential toxic effects associated with prolonged exposure.

Q & A

Q. What are the typical methods for synthesizing 3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves reacting 3-bromo-5-ethyl-2-fluorophenylboronic acid with pinacol under reflux conditions in an inert solvent (e.g., THF or dioxane). Key parameters for optimization include temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios of reactants. Catalytic acids (e.g., HCl) may enhance esterification efficiency. Monitoring via TLC or NMR ensures completion .

Q. What purification techniques are recommended for this compound to achieve >95% purity required for cross-coupling reactions?

Column chromatography using silica gel with hexane/ethyl acetate gradients is standard. Recrystallization from non-polar solvents (e.g., hexane) can further improve purity. Analytical HPLC or ¹H/¹⁹F NMR validates purity, ensuring minimal residual solvents or unreacted boronic acid .

Q. How is this compound characterized using spectroscopic methods to confirm structure and purity?

Q. What are the primary applications of this boronic ester in organic synthesis, particularly in pharmaceutical research?

It is widely used in Suzuki-Miyaura cross-coupling to synthesize biaryl scaffolds, critical in drug discovery (e.g., kinase inhibitors). The bromine substituent can act as a halogen bond donor or undergo further functionalization (e.g., SNAr reactions) .

Advanced Research Questions

Q. How do the bromine and ethyl substituents influence the reactivity and selectivity in palladium-catalyzed cross-coupling reactions?

- Bromine : Enhances electrophilicity at the para position, facilitating oxidative addition with Pd(0). It may also act as a directing group.

- Ethyl Group : Introduces steric hindrance, reducing unwanted homocoupling. Its electron-donating effect moderates the electron-deficient aryl ring, improving compatibility with electron-rich coupling partners .

Q. What strategies mitigate contradictions in reaction yields when using this compound under varying catalytic systems?

Q. What are the kinetic considerations for the stability of this boronic ester in aqueous or protic environments?

The pinacol ester group improves hydrolytic stability compared to free boronic acids. However, prolonged exposure to H₂O₂ or basic conditions (pH > 9) can cleave the ester. Monitor degradation via UV-vis spectroscopy (λ = 290 nm for boronic esters; new peaks at 405 nm indicate hydrolysis) .

Q. How can chemoselective transformations be achieved when multiple reactive sites are present in the molecule?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.